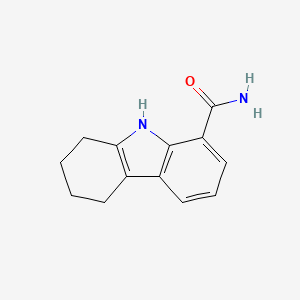
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a chemical compound with a molecular formula of C13H13NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide typically involves the reduction of carbazole derivatives. One common method is the hydrogenation of carbazole in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol and a hydrogen pressure of around 50 psi. The reaction is carried out at room temperature for several hours to ensure complete reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound under controlled conditions. The use of high-pressure reactors and automated systems ensures consistent quality and yield.
化学反应分析
Types of Reactions
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Fully saturated carbazole derivatives.
Substitution: Substituted carbazole derivatives with different functional groups.
科学研究应用
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A similar compound with a fully saturated carbazole ring.
Carbazole: The parent compound with an aromatic ring structure.
5,6,7,8-tetrahydrocarbazole: Another derivative with a different substitution pattern.
Uniqueness
2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to other carbazole derivatives.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
InChI |
InChI=1S/C13H14N2O/c14-13(16)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h3,5-6,15H,1-2,4,7H2,(H2,14,16) |
InChI 键 |
TUPYAMVYMHXIQE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



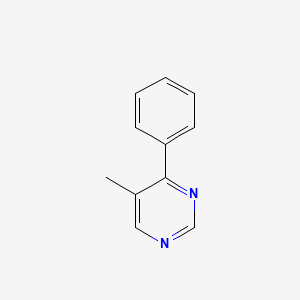
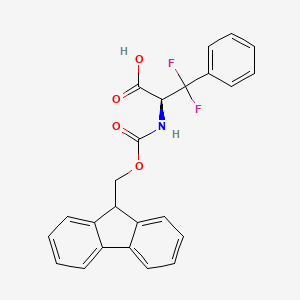
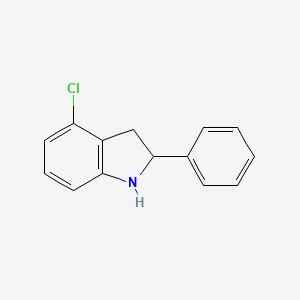
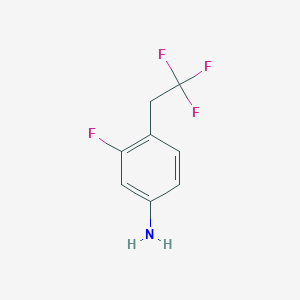
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
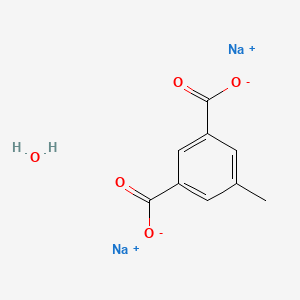





![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)

